molecular formula C14H17N B3055032 n-Butylnaphthalen-1-amine CAS No. 6281-00-1

n-Butylnaphthalen-1-amine

Cat. No.: B3055032
CAS No.: 6281-00-1
M. Wt: 199.29 g/mol
InChI Key: XCKRQONUUHKYEH-UHFFFAOYSA-N
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Description

Naphthalene-1-amine derivatives are aromatic amine compounds of significant interest in medicinal chemistry and pharmaceutical research. While specific biological data for n-Butylnaphthalen-1-amine is not currently available in the scientific literature, structurally similar compounds demonstrate valuable research potential. For instance, naphthalene scaffolds functionalized with amide groups have shown promising antibacterial and antifungal activities in studies, suggesting this chemical class is a productive area for antimicrobial discovery . Another naphthalene derivative, N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide , has been identified as a selective inhibitor of the enzyme butyrylcholinesterase (BChE), making it a candidate for research in neurodegenerative diseases like Alzheimer's . Furthermore, the core naphthalene-amine structure is known for its strong binding affinity to proteins, as demonstrated by the high-affinity binding of N-Phenylnaphthalen-1-amine to mouse major urinary protein (MUP) . This property makes such compounds useful as molecular probes in biochemical studies. Researchers value this compound as a versatile chemical building block for synthesizing more complex molecules, such as through amide coupling reactions, to explore new therapeutic agents and biological mechanisms. This product is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKRQONUUHKYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978476
Record name N-Butylnaphthalen-1-amine
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Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6281-00-1
Record name NSC6195
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Butylnaphthalen-1-amine
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Methodological Advancements in the Synthesis of N Butylnaphthalen 1 Amine

Direct Alkylation and Amination Approaches for N-Butylnaphthalen-1-amine

Direct methods for the synthesis of this compound involve the formation of the crucial carbon-nitrogen bond in a single key step, either through alkylation of a naphthalene-based amine or amination of a naphthalene-based precursor.

Nucleophilic Substitution Reactions with Halogenated Naphthalene (B1677914) Precursors

The reaction of a halogenated naphthalene, such as 1-chloronaphthalene (B1664548) or 1-bromonaphthalene, with butylamine (B146782) represents a direct application of nucleophilic substitution to form this compound. libretexts.orgstudymind.co.uk In this reaction, the lone pair of electrons on the nitrogen atom of butylamine acts as a nucleophile, attacking the carbon atom bearing the halogen on the naphthalene ring. studymind.co.uk This process, however, can be complicated by the potential for multiple alkylations, leading to the formation of secondary and tertiary amines as byproducts. libretexts.orglibretexts.org To favor the formation of the desired primary amine, an excess of the amine nucleophile is often employed. studymind.co.uklumenlearning.com The reactivity of the halogenated naphthalene is influenced by the nature of the halogen, with the order of reactivity generally being I > Br > Cl > F.

The Gabriel synthesis offers a more controlled alternative for preparing primary amines like this compound. libretexts.org This method involves the reaction of potassium phthalimide (B116566) with a suitable alkyl halide. The phthalimide anion acts as a nucleophile, and subsequent hydrolysis or hydrazinolysis of the resulting N-alkyl phthalimide yields the primary amine. libretexts.orglibretexts.org

Table 1: Nucleophilic Substitution Approaches
Reaction TypeNaphthalene PrecursorReagentKey Features
Direct Amination1-HalonaphthaleneButylamineCan lead to polyalkylation; excess amine favors primary amine formation.
Gabriel SynthesisPotassium PhthalimideButyl HalideAvoids polyalkylation, providing a cleaner route to the primary amine.

Reductive Amination Strategies Utilizing Naphthalene-Containing Carbonyl Compounds

Reductive amination provides a powerful and versatile method for synthesizing this compound from naphthalene-based aldehydes or ketones. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound (e.g., 1-naphthaldehyde) with butylamine, which is then reduced in situ to the corresponding amine. libretexts.orgresearchgate.netresearchgate.netmasterorganicchemistry.compressbooks.pub

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used in combination with a catalyst. researchgate.netresearchgate.netmasterorganicchemistry.com For instance, a system of sodium borohydride and a reusable polyaniline salt catalyst has been shown to be effective for the reductive amination of naphthaldehyde with butylamine, affording the product in excellent yield. researchgate.netresearchgate.net Other reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also frequently used due to their selectivity in reducing the imine in the presence of the starting carbonyl compound. masterorganicchemistry.comlibretexts.org Catalytic hydrogenation using hydrogen gas over a metal catalyst, such as nickel, is another viable method. libretexts.orgpressbooks.pub

Table 2: Reductive Amination of Naphthalene Carbonyls
Naphthalene PrecursorAmine SourceReducing Agent/CatalystReaction ConditionsYield
1-NaphthaldehydeButylamineNaBH₄/Polyaniline saltDCM-MeOH, Room TemperatureExcellent researchgate.netresearchgate.net
Naphthalene KetoneButylamineH₂/Ni catalyst--
1-NaphthaldehydeButylamineNaBH₃CN--

Indirect Synthetic Routes to this compound

Indirect methods involve the synthesis of a precursor molecule containing the n-butyl and naphthalene moieties, followed by a chemical transformation to generate the final amine functionality.

Reduction of Nitrile Functionalities to this compound

The reduction of a nitrile group offers a reliable pathway to primary amines. In the context of synthesizing this compound, a suitable precursor would be a naphthalene derivative containing a nitrile functionality that, upon reduction, yields the target amine. For example, the reduction of a compound like N-butyl-1-naphthonitrile would lead to this compound.

Commonly used reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in a solvent like dry ether. savemyexams.comallrounder.aichemguide.co.uk Catalytic hydrogenation, employing hydrogen gas with a metal catalyst such as nickel or palladium, is also a widely used method. savemyexams.comallrounder.aichemguide.co.ukphysicsandmathstutor.com This approach is advantageous as it allows for the introduction of the amine group at a late stage in the synthesis.

Reduction of Amide Precursors to this compound

The reduction of an amide provides another important route to amines. To synthesize this compound via this method, one would start with an amide precursor such as N-butyl-1-naphthamide. This amide can be effectively reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.orglibretexts.org This reaction converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂), thus transforming the amide into an amine with the same number of carbon atoms. libretexts.org

Reduction of Nitro-Naphthalene Derivatives to this compound

The reduction of a nitro group is a classic and widely utilized method for the preparation of aromatic amines. wikipedia.orgwho.int For the synthesis of this compound, a precursor such as 1-nitro-4-butylnaphthalene could be subjected to reduction.

A variety of reducing systems can be employed for this transformation. Catalytic hydrogenation using hydrogen gas in the presence of a catalyst like platinum or palladium on carbon is a clean and efficient method. wikipedia.orggoogle.com Chemical reducing agents are also commonly used. For instance, metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are effective for reducing nitroarenes. physicsandmathstutor.comgoogle.com Another mild reducing agent is tin(II) chloride (SnCl₂), which is particularly useful when other reducible functional groups are present in the molecule. pressbooks.publibretexts.org The reduction of 1-nitronaphthalene (B515781) itself yields 1-naphthylamine (B1663977), which can then be alkylated to this compound as described in section 2.1.1. wikipedia.orggoogle.com

Table 3: Indirect Synthetic Routes to this compound
Precursor Functional GroupExample PrecursorReducing Agent/ConditionsProduct
NitrileN-butyl-1-naphthonitrileLiAlH₄ in dry ether or H₂/Ni catalystThis compound
AmideN-butyl-1-naphthamideLiAlH₄This compound
Nitro1-Nitro-4-butylnaphthaleneH₂/Pd-C, Fe/HCl, Sn/HCl, or SnCl₂This compound

Gabriel Synthesis as a Controlled Pathway to Primary this compound

The Gabriel synthesis is a robust and well-established chemical reaction for transforming primary alkyl halides into primary amines. wikipedia.org Named after German chemist Siegmund Gabriel, this method traditionally employs potassium phthalimide as a nitrogen source. wikipedia.org Its primary advantage lies in its ability to prevent the over-alkylation that often complicates the synthesis of primary amines via the direct alkylation of ammonia (B1221849). wikipedia.orgchemistrysteps.com In the Gabriel method, the phthalimide anion acts as a surrogate for the amino group (H₂N⁻), ensuring that only a single alkylation event occurs. wikipedia.orgmasterorganicchemistry.com

The synthesis proceeds in two main stages. First, the potassium salt of phthalimide is N-alkylated with a primary alkyl halide through an SN2 reaction, forming an N-alkylphthalimide intermediate. chemistrysteps.comlibretexts.org This step is effective for unhindered methyl and primary alkyl halides. chemistrysteps.com In the context of synthesizing a precursor for this compound, butyl bromide would be reacted with potassium phthalimide to yield N-butylphthalimide.

The second stage involves the liberation of the primary amine from the N-alkylphthalimide. This can be achieved through acidic hydrolysis, but this method often requires harsh conditions. wikipedia.orgchemistrysteps.com A milder and more common alternative is the Ing-Manske procedure, which involves hydrazinolysis. wikipedia.orgnrochemistry.com Reacting the N-alkylphthalimide with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695) cleaves the imide, yielding the desired primary amine (butylamine in this case) and a stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration. wikipedia.orgnrochemistry.com

It is crucial to note that this compound is a secondary amine (an aryl group and a butyl group attached to nitrogen), whereas the Gabriel synthesis directly produces primary amines (R-NH₂). wikipedia.org Therefore, to synthesize the target compound, the butylamine prepared via the Gabriel synthesis would subsequently be reacted with a naphthalene derivative (e.g., 1-halonaphthalene) in an N-arylation step, which is discussed in the following section. The "controlled pathway" of the Gabriel synthesis refers specifically to the clean and high-yield production of the primary amine precursor without the formation of secondary or tertiary amine byproducts. masterorganicchemistry.com

Reaction Scheme: Gabriel Synthesis of Butylamine

Alkylation: Potassium phthalimide reacts with 1-bromobutane (B133212) to form N-butylphthalimide.

Hydrazinolysis (Ing-Manske procedure): N-butylphthalimide reacts with hydrazine (N₂H₄) to produce butylamine and phthalhydrazide. nrochemistry.com

Catalytic Approaches for N-Arylation Leading to this compound Analogs

The formation of the carbon-nitrogen bond between an aryl group and an amine is a cornerstone of modern organic synthesis. For the preparation of this compound and its analogs, catalytic cross-coupling reactions are the methods of choice, offering significant advantages over older, harsher techniques. The two most prominent methods are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. nih.gov

The Buchwald-Hartwig amination is a versatile and widely used method for forming C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orgsyr.edu The reaction's development allowed for the synthesis of aryl amines under significantly milder conditions than previous methods, with broad substrate scope and functional group tolerance. wikipedia.org A typical catalyst system consists of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. cmu.edu The choice of ligand is critical, with sterically hindered and electron-rich ligands often providing the best results by facilitating the key steps of the catalytic cycle. wikipedia.org For the synthesis of an alkyldiarylamine, a sequential approach may be used where a primary amine is first arylated using one catalyst system, and the resulting secondary amine is arylated again with a different aryl halide using a second, specifically chosen catalyst system. cmu.edu

The Ullmann condensation (or Ullmann-type reaction) is the classical copper-promoted method for N-arylation. wikipedia.org Traditional Ullmann reactions required stoichiometric copper and high temperatures (often over 200 °C) in polar solvents like nitrobenzene (B124822) or dimethylformamide (DMF). nih.govwikipedia.org However, modern advancements have led to the development of milder, catalytic versions. These improved methods use a catalytic amount of a copper(I) source, such as CuI, often in the presence of a ligand to stabilize the catalyst and facilitate the reaction. mdpi.com Ligands such as amino acids (e.g., L-proline) or diamines have been shown to promote the reaction at significantly lower temperatures (60–100 °C). nih.govthieme-connect.comnih.gov Recent studies have also explored the use of deep eutectic solvents (DESs) as environmentally benign reaction media, which can sometimes eliminate the need for an additional ligand. nih.govfrontiersin.org

Below is a table comparing typical conditions for these two powerful N-arylation methods.

MethodCatalyst SystemTypical LigandBaseSolventTemperatureScopeCitation
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃Phosphines (e.g., BINAP, DPPF, other bulky phosphines)NaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, DioxaneRoom Temp. to 110 °CBroad; couples aryl/heteroaryl halides and triflates with a wide range of primary and secondary amines. wikipedia.orgsyr.educmu.edu
Ullmann CondensationCuI, Cu₂O, Cu(OAc)₂Diamines (e.g., CyDMEDA), Amino Acids (e.g., L-proline), PhenanthrolineK₂CO₃, K₃PO₄, Cs₂CO₃DMF, DMSO, Dioxane, Deep Eutectic Solvents (DES)60 to 140 °C (modern); >200 °C (traditional)Effective for aryl/heteroaryl iodides and bromides with various amines and N-heterocycles. nih.govwikipedia.orgmdpi.comthieme-connect.comnih.gov

Control of Regio- and Chemoselectivity in this compound Synthesis

Achieving high selectivity is a critical challenge in the synthesis of complex organic molecules. In the preparation of this compound, both regioselectivity (controlling the position of substitution) and chemoselectivity (differentiating between functional groups) are paramount.

Regioselectivity in this context primarily refers to controlling the amination at the C1 (alpha) versus the C2 (beta) position of the naphthalene ring. The inherent electronic properties of the naphthalene system typically make the C1 position more reactive toward electrophilic attack, but in nucleophilic substitution reactions, the outcome is largely determined by the starting material. The synthesis of this compound almost invariably begins with a naphthalene precursor that is already substituted at the 1-position, such as 1-iodonaphthalene (B165133) or 1-bromonaphthalene.

However, in more complex scenarios involving di-substituted naphthalenes or direct C-H amination, catalyst control becomes essential. The choice of metal catalyst and ancillary ligands can dictate the site of bond formation. ethz.ch For instance, in palladium-catalyzed reactions, the steric and electronic properties of the phosphine ligand can direct the catalyst to a specific position, overcoming the substrate's intrinsic reactivity bias. sci-hub.se Similarly, different selectivities can be observed between palladium and copper-catalyzed systems, owing to their different reaction mechanisms. ethz.ch

Chemoselectivity involves the selective reaction of one functional group in the presence of other potentially reactive groups. Modern catalytic systems for N-arylation exhibit remarkable chemoselectivity. The Buchwald-Hartwig and Ullmann reactions can be tuned to tolerate a wide array of functional groups, including esters, ketones, nitriles, and other halides. This is often achieved by careful selection of the reaction conditions, particularly the base. The use of a weak base, such as K₂CO₃ or Cs₂CO₃, is often compatible with base-sensitive functionalities that would not survive harsher conditions. nih.gov

For example, in a molecule containing both a bromide and a chloride on the aromatic ring, palladium catalysts can often be tuned to selectively react with the more reactive aryl bromide over the aryl chloride. Furthermore, theoretical and experimental studies have shown that for ambident nucleophiles (molecules with two different nucleophilic sites), the choice of metal can determine the site of arylation. In the arylation of oxindoles, which can be N-arylated or C-arylated, palladium catalysts favor C-arylation while copper catalysts exclusively yield the N-arylated product under similar conditions. nih.gov This demonstrates how the catalyst system can be leveraged to control chemoselectivity.

Sustainable and Green Chemistry Considerations in this compound Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgijnc.ir The synthesis of this compound and its analogs provides a clear context for applying these principles to improve the environmental footprint of chemical manufacturing.

Catalysis over Stoichiometric Reagents: One of the core tenets of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. acs.org The catalytic Buchwald-Hartwig and Ullmann reactions are prime examples, requiring only small amounts of metal catalysts to produce large quantities of product. This approach generates significantly less waste compared to older methods that used stoichiometric amounts of copper. nih.gov

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.org Direct C-H amination reactions are ideal in this regard, as they theoretically produce only water as a byproduct. While still a developing field, these methods represent a significant step toward maximizing atom economy. Reductive amination and catalytic N-arylation also generally have better atom economy than multi-step routes like the Gabriel synthesis, which generates a large phthalhydrazide byproduct. acs.orgrsc.org

Waste Prevention: Designing syntheses to prevent waste is preferable to treating waste after it has been created. acs.org This can be achieved through catalyst recycling, minimizing the use of protecting groups, and choosing reaction pathways that generate fewer byproducts. ijnc.ir The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, facilitates easy separation and reuse, contributing to a more sustainable and economical process. mdpi.com

The following table summarizes how different synthetic strategies align with green chemistry principles.

Synthetic ApproachGreen Principle AddressedAdvantagesChallengesCitation
Gabriel Synthesis + N-ArylationWaste Prevention (controlled reaction)Avoids over-alkylation, providing clean primary amine precursor.Poor atom economy (large phthalhydrazide byproduct); multiple steps. wikipedia.orgacs.org
Catalytic N-Arylation (Buchwald-Hartwig, Ullmann)Catalysis, Atom EconomyHigh yields, broad scope, uses small amounts of catalyst, more atom-economical than multi-step routes.Use of expensive/toxic metals (Pd), ligands can be complex, requires removal of metal from product. nih.govwikipedia.orgacs.org
Reactions in Green Solvents (Water, DES)Safer Solvents & AuxiliariesReduces environmental impact and health hazards associated with volatile organic compounds (VOCs).Substrate solubility can be an issue; may require specific catalyst/ligand systems. frontiersin.orgbeilstein-journals.orgmdpi.com
Heterogeneous CatalysisCatalysis, Waste PreventionFacilitates easy catalyst separation and recycling, minimizing waste and process costs.Catalyst activity can sometimes be lower than homogeneous counterparts; potential for metal leaching. mdpi.com

Mechanistic Organic Chemistry and Reactivity of N Butylnaphthalen 1 Amine

Nucleophilicity of the Amine Moiety in N-Butylnaphthalen-1-amine

The amine moiety in this compound, a primary aromatic amine, exhibits nucleophilic properties due to the lone pair of electrons on the nitrogen atom. However, the nucleophilicity is influenced by the electronic effects of the naphthalene (B1677914) ring. The aromatic ring can delocalize the lone pair of electrons on the nitrogen, which can decrease its availability for nucleophilic attack compared to aliphatic amines. chemrevise.org Despite this, the amine group readily participates in various nucleophilic substitution and addition reactions.

The nucleophilic character of this compound allows it to react with electrophiles. For instance, it can undergo nucleophilic attack on alkyl halides, a fundamental reaction in the formation of more substituted amines. amazonaws.com The reactivity of the amine is also evident in its condensation reactions with carbonyl compounds and its acylation to form amides.

Alkylation Reactions of this compound and Quaternary Ammonium (B1175870) Salt Formation

This compound, as a primary amine, can undergo alkylation reactions with alkyl halides. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution mechanism where the amine acts as the nucleophile. wikipedia.org The initial reaction with an alkyl halide will yield a secondary amine. This product, however, can further react with the alkylating agent, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt. wikipedia.orgphysicsandmathstutor.com This potential for overalkylation can make the selective synthesis of a specific secondary or tertiary amine challenging. amazonaws.comwikipedia.org

The formation of quaternary ammonium salts from tertiary amines is a well-established process known as the Menshutkin reaction. wikipedia.org These salts are permanently charged ionic compounds, regardless of the pH of the solution. wikipedia.org The synthesis of quaternary ammonium compounds is often achieved by reacting a tertiary amine with an alkyl halide. wikipedia.orgnih.gov In an industrial context, while direct alkylation with alkyl halides is common in laboratory settings, alcohols are often preferred as alkylating agents. wikipedia.org

Table 1: Examples of Alkylation Reactions of Amines

Reactant 1Reactant 2Product TypeReference
Tertiary AmineAlkyl HalideQuaternary Ammonium Salt wikipedia.org
Ammonia (B1221849)1,2-dichloroethaneEthylenediamine wikipedia.org
BenzylamineBenzyl bromideDibenzylamine amazonaws.com
Piperidine2-phenethyl bromideN-(2-phenethyl)piperidine amazonaws.com

Acylation Reactions of this compound to Form Amide Derivatives

This compound readily undergoes acylation reactions with various acylating agents, such as acid chlorides and acid anhydrides, to form the corresponding N-substituted amide derivatives. sphinxsai.comlibretexts.orgdoubtnut.com This reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent.

The acylation of amines is a widely utilized transformation in organic synthesis. nih.gov For example, the reaction of an amine with acetyl chloride leads to the formation of an N-acetylated product. doubtnut.com This particular type of acylation is known as acetylation. Amide derivatives are of significant interest due to their presence in a wide array of biologically active compounds. sphinxsai.com The synthesis of amides can be achieved through various methods, including the direct reaction of carboxylic acids with amines, often facilitated by a coupling agent. sphinxsai.comlibretexts.org

Table 2: Common Acylating Agents and their Products with Amines

AmineAcylating AgentProductReference
Primary or Secondary AmineAcid ChlorideAmide libretexts.org
Primary or Secondary AmineAcid AnhydrideAmide libretexts.org
AmineAcetyl ChlorideN-acetylated amine doubtnut.com
Carboxylic Acid and AmineDCC (Dicyclohexylcarbodiimide)Amide libretexts.org

Condensation Reactions of this compound with Carbonyl Compounds: Imine and Enamine Formation

As a primary amine, this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comwikipedia.orgyoutube.com The formation of the C=N double bond is characteristic of an imine. masterorganicchemistry.comchemistrysteps.com The reaction is reversible and can be driven to completion by removing the water formed during the reaction. wikipedia.orgyoutube.com

The mechanism of imine formation involves several steps: nucleophilic attack of the amine on the carbonyl group, proton transfer to form a carbinolamine intermediate, and subsequent dehydration to yield the imine. libretexts.orglibretexts.org The pH of the reaction is a critical factor; the reaction is generally most efficient under mildly acidic conditions. libretexts.org

In contrast, secondary amines react with aldehydes and ketones to form enamines. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com Enamines are characterized by a C=C double bond adjacent to a nitrogen atom. wikipedia.org The formation of an enamine also proceeds through a carbinolamine intermediate, but the final step involves the deprotonation of an alpha-carbon to form the double bond, as secondary amines lack the second proton on the nitrogen required for imine formation. chemistrysteps.commasterorganicchemistry.com

Table 3: Comparison of Imine and Enamine Formation

ReactantProductKey IntermediateKey Feature of ProductReference
Primary Amine + Aldehyde/KetoneImineCarbinolamineC=N double bond masterorganicchemistry.comlibretexts.org
Secondary Amine + Aldehyde/KetoneEnamineCarbinolamineC=C-N structure wikipedia.orgmasterorganicchemistry.com

Thermal Elimination Pathways of this compound Derivatives (e.g., Cope Elimination Analogs)

Derivatives of this compound, specifically tertiary amine oxides, can undergo thermal elimination reactions analogous to the Cope elimination. The Cope elimination is a syn-periplanar elimination reaction of a tertiary amine oxide to form an alkene and a hydroxylamine. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction proceeds through a concerted, five-membered cyclic transition state. organic-chemistry.orgwikipedia.orgchemistrysteps.com

The first step in a Cope elimination is the oxidation of a tertiary amine to its corresponding N-oxide, typically using an oxidizing agent like hydrogen peroxide or a peroxy acid. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com Upon heating, the N-oxide undergoes an intramolecular elimination (Ei) where the oxygen atom of the N-oxide acts as a base to abstract a proton from a beta-carbon, leading to the formation of an alkene. wikipedia.orgchemistrysteps.com A key characteristic of the Cope elimination is its syn stereoselectivity, meaning the abstracted proton and the amine oxide leaving group are on the same side of the molecule in the transition state. organic-chemistry.orgchemistrysteps.com

For a derivative of this compound to undergo a Cope-type elimination, it would first need to be converted to a tertiary amine (e.g., by further alkylation) and then oxidized to the corresponding N-oxide. The thermal decomposition of this N-oxide could then potentially lead to the formation of an alkene.

Reactivity of this compound with Nitrosating Agents and Diazotization Phenomena

This compound, being a primary aromatic amine, reacts with nitrosating agents, such as nitrous acid (HNO₂), to undergo diazotization. iitk.ac.inorganic-chemistry.orglibretexts.org Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl). iitk.ac.inorganic-chemistry.org This reaction converts the primary aromatic amine into a relatively stable aryldiazonium salt. iitk.ac.inorganic-chemistry.orglibretexts.org

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. libretexts.org The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. unacademy.com Subsequent protonation and dehydration lead to the formation of the diazonium ion. unacademy.com

In contrast to aromatic amines, primary aliphatic amines also undergo diazotization, but the resulting alkyldiazonium salts are generally unstable and readily decompose, losing nitrogen gas to form a carbocation. organic-chemistry.orgvedantu.com This carbocation can then undergo substitution, elimination, or rearrangement reactions. organic-chemistry.org The relative stability of aryldiazonium salts makes them valuable intermediates in organic synthesis, particularly in the preparation of various substituted aromatic compounds through reactions like the Sandmeyer and Schiemann reactions. organic-chemistry.org

Comprehensive Mechanistic Investigations of this compound Transformations

Detailed mechanistic investigations of the transformations of this compound encompass a range of fundamental organic reactions. The nucleophilic character of the amine is central to its reactivity. In alkylation reactions, the mechanism is a classic S_N2 displacement, though it is often complicated by the potential for multiple alkylations. amazonaws.comwikipedia.org

The acylation of this compound to form amides proceeds through a nucleophilic acyl substitution pathway. The amine attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to give the amide product.

Condensation reactions with carbonyl compounds to form imines are mechanistically more complex, involving a series of reversible steps including nucleophilic addition, proton transfers, and a final dehydration step to form the C=N double bond. libretexts.orglibretexts.org The acid catalysis is crucial for protonating the hydroxyl group of the carbinolamine intermediate, making it a good leaving group (water). libretexts.orglibretexts.org

The diazotization of this compound involves electrophilic attack by the nitrosonium ion on the amine nitrogen. libretexts.orgunacademy.com The subsequent steps involve a series of proton transfers and the elimination of water to form the stable aryldiazonium ion. unacademy.com

Finally, thermal elimination pathways for derivatives, such as the Cope elimination, are concerted pericyclic reactions. organic-chemistry.orgwikipedia.org These reactions are characterized by a cyclic transition state and a specific stereochemical outcome (syn-elimination). organic-chemistry.orgchemistrysteps.com

Advanced Spectroscopic and Structural Characterization of N Butylnaphthalen 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of N-Butylnaphthalen-1-amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this exact compound are not publicly available, a detailed prediction of the expected signals can be derived from established chemical shift principles and data from analogous structures. libretexts.orgoregonstate.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The hydrogens attached to the amine nitrogen typically appear as a broad signal in the range of 0.5-5.0 ppm, with its exact position being concentration-dependent. libretexts.org The protons on the carbons of the n-butyl group are expected in the upfield region, while the seven protons on the naphthalene (B1677914) ring will be found in the downfield aromatic region.

The expected chemical shifts, multiplicities, and integrations for the protons of this compound are detailed below.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
N-H ~3.5 - 4.5Broad Singlet1H
N-CH₂ -CH₂-CH₂-CH₃~3.2 - 3.4Triplet2H
N-CH₂-CH₂ -CH₂-CH₃~1.6 - 1.8Multiplet2H
N-CH₂-CH₂-CH₂ -CH₃~1.4 - 1.6Multiplet2H
N-CH₂-CH₂-CH₂-CH₃ ~0.9 - 1.0Triplet3H
Naphthalene C₂-H to C₈-H ~7.0 - 8.2Multiplets, Doublets7H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insight into their hybridization and electronic environment. Carbons directly attached to the nitrogen atom are shifted downfield due to nitrogen's electron-withdrawing effect. libretexts.org The carbons of the n-butyl group will appear in the aliphatic region (10-65 ppm), while the ten carbons of the naphthalene ring will be in the aromatic region (110-150 ppm). oregonstate.edu

The predicted chemical shifts for the carbon atoms of this compound are outlined in the following table.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C H₃~14
-CH₂-C H₂-CH₃~20
-C H₂-CH₂-CH₃~32
N-C H₂-~45
Naphthalene C ₁ (C-N)~145
Naphthalene C ₂-C ₁₀~110 - 135

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, a secondary amine (R₂NH), the spectrum is expected to show a characteristic single, weak absorption band for the N-H stretch. orgchemboulder.com

Key expected vibrational modes for this compound are summarized below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchSecondary Amine3350 - 3310Weak to Medium
C-H Stretch (Aromatic)Naphthalene Ring3100 - 3000Medium
C-H Stretch (Aliphatic)n-Butyl Group3000 - 2850Strong
C=C Stretch (Aromatic)Naphthalene Ring1650 - 1580Medium to Strong
C-N Stretch (Aromatic)Ar-N1335 - 1250Strong
N-H WagSecondary Amine910 - 665Strong, Broad

The C-N stretching vibration for aromatic amines is typically strong and found between 1335-1250 cm⁻¹. orgchemboulder.com Additionally, the aliphatic C-H stretching from the butyl group will produce strong peaks in the 2850-3000 cm⁻¹ region, while aromatic C-H stretches appear just above 3000 cm⁻¹. researchgate.net The spectrum will also be rich in peaks corresponding to the C=C stretching and bending of the naphthalene ring system.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by ionizing it and analyzing the mass-to-charge (m/z) ratio of the resulting ions.

For this compound (C₁₄H₁₇N), the molecular weight is 199.29 g/mol . In accordance with the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. whitman.edu Therefore, the molecular ion peak (M⁺) is expected to appear at an m/z of 199.

The fragmentation of amines in a mass spectrometer is often dominated by cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom (α-cleavage). libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, the most probable fragmentation pathways are:

Alpha-Cleavage: Loss of a propyl radical (•C₃H₇) from the butyl chain. This is the most favored fragmentation for aliphatic amines as it leads to the formation of a stable cation. whitman.edulibretexts.org

M⁺ (m/z 199) → [C₁₀H₇-NH=CH₂]⁺ + •CH₂CH₂CH₃

This fragmentation would produce a prominent peak at m/z 156 .

Benzylic-type Cleavage: Loss of the entire butyl group as a radical (•C₄H₉).

M⁺ (m/z 199) → [C₁₀H₇-NH]⁺ + •C₄H₉

This would result in a fragment ion at m/z 142 .

The base peak in the mass spectrum of a secondary amine often results from this characteristic α-cleavage. whitman.edu Other less intense peaks would correspond to fragmentation of the naphthalene ring and further breakdown of the initial fragments.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not reported, studies on its derivatives offer insight into the structural behavior of this class of compounds.

A notable example is the X-ray crystal structure analysis of N-(5-tert-Butylmethylcarbamate-8-(hexafluoropropan-2-yl)oxy)naphthalen-1-yl)picolinamide, a complex derivative of 1-naphthylamine (B1663977). d-nb.infobeilstein-journals.org The crystallographic data for this derivative (referred to as compound 3aa in the study) provides precise structural parameters. beilstein-journals.org

Parameter Value
Chemical FormulaC₁₉H₁₂F₆N₂O₂
Formula Weight414.31 g/mol
Temperature293(2) K

Data from a study on cobalt-catalyzed peri-selective alkoxylation of 1-naphthylamine derivatives. beilstein-journals.org

Computational Chemistry and Theoretical Modeling of N Butylnaphthalen 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. researchgate.netmpg.de By determining the electron density, DFT can predict a wide array of molecular properties, including the electronic distribution, molecular orbital energies, and various reactivity descriptors that govern the chemical behavior of N-Butylnaphthalen-1-amine.

The electronic properties of this compound are fundamentally governed by the interplay between the π-system of the naphthalene (B1677914) core and the electron-donating n-butylamino group. DFT calculations can precisely map the molecular electrostatic potential (MEP), highlighting regions of positive and negative charge and thus predicting sites susceptible to electrophilic or nucleophilic attack.

Key parameters derived from DFT calculations that are crucial for understanding the reactivity of this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the nitrogen atom of the amine group, making these sites prone to electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, indicating where a nucleophilic attack might occur.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. researchgate.netnih.gov These descriptors, which can be calculated for this compound, are summarized in the table below.

DescriptorFormulaSignificance for this compound
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron; indicates the molecule's tendency to act as an electron donor.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added; indicates the molecule's tendency to act as an electron acceptor.
Electronegativity (χ)χ = (I + A) / 2Measures the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance to change in electron distribution; related to the HOMO-LUMO gap.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; a higher value indicates greater reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)Quantifies the molecule's ability to accept electrons; a measure of its electrophilic character.

Local reactivity descriptors, such as the Fukui functions, can also be computed to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, these calculations would likely confirm that the nitrogen atom and specific positions on the naphthalene ring are the most reactive centers.

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of the electronic ground state, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound and its interactions with other molecules.

The flexibility of the n-butyl chain attached to the naphthalene-1-amine core allows for a variety of conformations. MD simulations can map the potential energy surface associated with the rotation of the dihedral angles in the butyl group and the C-N bond connecting it to the naphthalene ring. This analysis reveals the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its properties and interactions. plos.org

MD simulations are also invaluable for studying the intermolecular interactions of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. ulisboa.pt These simulations can elucidate the nature and strength of non-covalent interactions, including:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and the nitrogen atom as an acceptor. MD simulations can quantify the dynamics and stability of these hydrogen bonds.

π-π Stacking: The aromatic naphthalene ring can engage in π-π stacking interactions with other aromatic systems.

By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), one can calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell and the nature of solute-solvent interactions. samipubco.com

Theoretical Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions. sumitomo-chem.co.jp For this compound, theoretical studies can elucidate the pathways of various reactions, such as electrophilic aromatic substitution, oxidation, and reactions at the amine group.

A typical mechanistic study involves the following steps:

Identification of Reactants, Products, and Intermediates: Plausible reaction pathways are proposed based on established chemical principles.

Locating Transition States: The transition state (TS) is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations are commonly used to find the geometry and energy of the TS. sumitomo-chem.co.jp

Calculation of Activation Energies: The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

For this compound, theoretical studies could investigate reactions such as:

Electrophilic Aromatic Substitution: The n-butylamino group is an activating, ortho-, para-directing group. Computational studies can quantify the relative activation energies for electrophilic attack at different positions on the naphthalene ring, providing a rationale for the observed regioselectivity.

Oxidation Reactions: The reaction with oxidizing agents, such as hydroxyl radicals, can be modeled to determine the most likely sites of initial attack and the subsequent reaction pathways leading to various oxidation products. researchgate.netresearchgate.netacs.org

N-Alkylation: The reaction of the amine with alkyl halides can be studied to understand the factors influencing single versus multiple alkylations. masterorganicchemistry.com

The insights gained from these theoretical studies are invaluable for understanding the reactivity of this compound and for designing synthetic routes to its derivatives.

Ligand Design and Virtual Screening Methodologies for this compound Derivatives

The naphthalene-1-amine scaffold is present in numerous biologically active compounds, making it an attractive starting point for drug discovery. nih.govuib.nonih.gov Computational methods play a crucial role in the rational design of new ligands based on this scaffold and in the virtual screening of large compound libraries to identify potential drug candidates.

Ligand Design: Structure-based ligand design aims to create molecules that bind with high affinity and selectivity to a specific biological target, such as an enzyme or a receptor. If the three-dimensional structure of the target is known, computational docking can be used to predict how derivatives of this compound would bind to the active site. This allows for the iterative design of new molecules with improved binding interactions. For example, modifications to the butyl group or substitutions on the naphthalene ring can be explored to optimize interactions with the target's binding pocket.

Virtual Screening: Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to be active against a biological target. researchgate.netnih.govmdpi.com There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses molecular docking to predict the binding mode and affinity of each compound in a database to the target protein. nih.gov Compounds are ranked based on their docking scores, and the top-ranking hits are selected for experimental testing.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but known active ligands are available, LBVS can be used. This approach searches for molecules in a database that have similar properties (e.g., shape, pharmacophore features) to the known active compounds.

For this compound derivatives, a virtual screening campaign could be initiated by creating a virtual library of related compounds and then using either SBVS or LBVS to identify potential hits for a specific therapeutic target. The table below outlines a typical workflow for a virtual screening project.

StepDescriptionComputational Tools
1. Target Selection and PreparationIdentify a biological target and obtain its 3D structure (from PDB or homology modeling). Prepare the structure for docking (e.g., add hydrogens, assign charges).Protein Data Bank (PDB), SWISS-MODEL, Schrödinger Maestro, MOE
2. Compound Library PreparationObtain a library of compounds (e.g., ZINC database, commercial libraries) and prepare them for docking (e.g., generate 3D conformers, assign protonation states).ZINC, OpenEye OMEGA, LigPrep
3. Docking and ScoringDock the compound library into the active site of the target protein and score the binding poses.AutoDock, Glide, GOLD, MOE-Dock
4. Hit Selection and FilteringRank the compounds based on their docking scores and apply filters (e.g., Lipinski's rule of five, ADMET properties) to select the most promising candidates.Custom scripts, Canvas, QikProp
5. Post-Processing and AnalysisVisually inspect the binding modes of the top-ranked hits and perform more advanced calculations (e.g., MM/GBSA, MD simulations) to refine the binding affinity predictions.PyMOL, VMD, Amber, GROMACS

Through these computational approaches, novel derivatives of this compound with desired biological activities can be efficiently identified and optimized.

Strategic Applications of N Butylnaphthalen 1 Amine in Advanced Organic Synthesis

N-Butylnaphthalen-1-amine as a Key Building Block for Complex Molecular Architectures

The construction of complex molecular architectures is a central theme in modern organic chemistry, with applications ranging from materials science to medicinal chemistry. libretexts.orgbeilstein-journals.org Organic building blocks, which are functionalized molecules used for bottom-up assembly, are fundamental to this endeavor. sigmaaldrich.comsemanticscholar.org this compound serves as an exemplary building block, where its constituent parts—the naphthalenamine core and the N-butyl group—can be strategically incorporated into larger, non-polymeric structures.

The amine functionality is a critical anchor for a multitude of chemical transformations. purkh.comenamine.net In the context of this compound, the secondary amine can readily undergo reactions such as acylation, alkylation, and arylation. These reactions allow for the covalent linking of the naphthalenic scaffold to other molecular fragments, a common strategy in the assembly of complex molecules. nih.gov For instance, coupling reactions can be employed to attach the this compound unit to other aromatic or aliphatic moieties, progressively building molecular complexity. The naphthalene (B1677914) ring itself offers multiple sites for functionalization, enabling further structural elaboration. This dual reactivity of the amine and the aromatic system makes it a valuable component in divergent synthesis strategies, where a common intermediate is used to generate a library of structurally diverse molecules.

Research in synthetic methodology has focused on developing efficient, high-yielding reactions for creating carbon-carbon and carbon-heteroatom bonds. thieme.de The principles of these reactions can be applied to this compound to integrate it into larger, predefined structures. The synthesis of such complex molecules often relies on the iterative assembly of building blocks, a strategy inspired by biosynthesis. nih.gov

Below is a table summarizing potential synthetic transformations where this compound can act as a key building block.

Transformation TypeReagent/Catalyst ExampleResulting LinkagePotential Application
Acylation Acyl Chloride (R-COCl)Amide BondSynthesis of functional polymers, bioactive amides
Buchwald-Hartwig Amination Aryl Halide, Palladium CatalystC(aryl)-N BondConstruction of triarylamine derivatives for materials science
Reductive Amination Aldehyde/Ketone, Reducing AgentC-N Bond (forming tertiary amine)Elaboration of the amine for pharmaceutical intermediates
Functionalization of Naphthalene Ring Electrophilic Reagent (e.g., Br₂)C(aryl)-X BondIntroduction of handles for further cross-coupling reactions

Utilization in the Synthesis of Naphthalene-Fused Heterocyclic Compounds

Naphthalene-fused heterocyclic compounds are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials due to their unique electronic and steric properties. rsc.orgmdpi.com The synthesis of these systems often involves the cyclization of appropriately substituted naphthalene precursors. This compound is a valuable starting material for creating a variety of nitrogen-containing heterocycles fused to the naphthalene core.

The amine group in this compound can act as an endogenous nucleophile in intramolecular cyclization reactions. By introducing a suitable electrophilic group at the C8 position (the peri position) of the naphthalene ring, a new heterocyclic ring can be formed, spanning the C1 and C8 positions. This strategy is a powerful tool for constructing perimidine systems and their derivatives. For example, a reaction with an aldehyde could lead to the formation of a fused dihydropyrimidine (B8664642) ring. nih.gov

Furthermore, palladium-catalyzed annulation reactions have been developed to synthesize acenaphthylene-fused heteroarenes. beilstein-journals.org These methods often involve the reaction of a dihalonaphthalene with a suitable coupling partner. A derivative of this compound, appropriately halogenated, could serve as a substrate in such cascade reactions, which typically involve an initial cross-coupling followed by an intramolecular C-H arylation to yield the fused heterocyclic product. beilstein-journals.org Such synthetic routes provide access to a wide array of fused systems, including pyrazoles, pyridines, and pyrimidines. beilstein-journals.orgresearchgate.net

The table below details examples of naphthalene-fused heterocyclic systems that can be synthesized from naphthalenamine precursors.

Heterocyclic SystemSynthetic StrategyKey Reagents/ConditionsReference Principle
Naphtho[1,8-de] nih.govCurrent time information in Bangalore, IN.oxazine Cyclization with Phosgene equivalent1,8-Aminonaphthol, TriphosgeneGeneral N-heterocycle synthesis
Perimidine Condensation/Cyclization1,8-Diaminonaphthalene, Aldehyde/Carboxylic AcidRegenerative cyclization of diamines nih.gov
Acenaphthylene-fused Pyridine Pd-catalyzed Cascade AnnulationDihalonaphthalene, Heteroarylboronic acidSuzuki-Miyaura/C-H arylation cascade beilstein-journals.org
Naphtho-fused Imidazo[1,2-a]pyridines Tandem Condensation/Cross-CouplingAminonaphthalene derivative, α-haloketone, alkyneOne-pot tandem protocols researchgate.net

Precursor in the Development of Chiral Amine Derivatives

Chiral amines are indispensable building blocks in the pharmaceutical and agrochemical industries, as they are key components of a vast number of bioactive molecules. d-nb.inforesearchgate.netrsc.org The development of efficient methods for their asymmetric synthesis is a major focus of contemporary organic chemistry. rsc.org this compound, while achiral itself, can serve as a prochiral precursor for the synthesis of various chiral amine derivatives.

One established strategy for synthesizing chiral amines is through the use of a chiral auxiliary. The Ellman auxiliary (tert-butanesulfinamide) is a widely used reagent for the asymmetric synthesis of amines. harvard.eduyale.edunih.gov A synthetic sequence could involve the removal of the butyl group from this compound to yield 1-naphthalenamine, followed by reaction with a prochiral ketone and a chiral auxiliary, or through an asymmetric reduction process.

Alternatively, asymmetric transformations can be performed on the N-butyl group itself. For example, a hypothetical reaction involving the selective oxidation of the butyl chain followed by an asymmetric reduction could introduce a chiral center. More direct methods involve the asymmetric functionalization of the α-C-H bond of the alkyl group attached to the nitrogen, although this remains a challenging transformation. researchgate.net Another powerful method is asymmetric reductive amination, which combines a carbonyl compound and an amine to form an imine, followed by an asymmetric reduction to yield the chiral amine. d-nb.inforesearchgate.net While this is typically used for primary and secondary amine synthesis, this compound could be a substrate in reactions designed to create more complex chiral tertiary amines.

The development of amine dehydrogenases and transaminases for the synthesis of chiral amines represents a significant advancement in biocatalysis. nih.govtdx.cat These enzymatic methods offer high enantioselectivity and operate under mild conditions. A transaminase could potentially be engineered to accept this compound or a derivative as a substrate for the synthesis of a chiral analogue.

The following table summarizes key approaches for the development of chiral amines, which could be adapted for precursors like this compound.

Asymmetric MethodGeneral PrincipleExample Catalyst/ReagentResulting Chiral Moiety
Asymmetric Reductive Amination Asymmetric reduction of an imine intermediate. d-nb.inforesearchgate.netChiral Phosphine-Metal Complex (e.g., Ru-BINAP)Chiral secondary or tertiary amine
Chiral Auxiliary-Directed Synthesis Diastereoselective addition to a substrate covalently bonded to a chiral auxiliary. harvard.edunih.govEllman's Auxiliary (tert-butanesulfinamide)Enantiopure primary or secondary amines after auxiliary removal
Kinetic Resolution Enantioselective reaction of a racemic mixture, leaving one enantiomer unreacted.Chiral catalyst or enzyme (e.g., Lipase)Enantioenriched amine
Biocatalytic Asymmetric Synthesis Use of enzymes for stereoselective transformations. nih.govtdx.catTransaminase (TA) or Imine Reductase (IRED)Enantiopure amine

N Butylnaphthalen 1 Amine As a Ligand and Its Role in Catalysis

Rational Design and Synthesis of N-Butylnaphthalen-1-amine-Derived Ligands

The rational design of ligands derived from this compound is centered on introducing additional donor atoms to create multidentate chelating systems, which can form stable and well-defined complexes with transition metals. The naphthalene (B1677914) group provides significant steric bulk, which can be crucial for promoting reductive elimination—a key step in many catalytic cycles, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org The N-butyl group can also influence the ligand's solubility and its steric profile.

The synthesis of these specialized ligands often involves a multi-step process. A common strategy is the introduction of a phosphine (B1218219) group, creating N,P-ligands. This can be achieved through the deprotonation of the amine followed by reaction with a chlorophosphine. A generalized synthetic approach might begin with the synthesis of the parent amine itself, followed by functionalization. For instance, the synthesis of Pyrinap ligands, which are structurally related to functionalized N-alkylnaphthalen-1-amines, involves a sequence of Suzuki coupling, amination, deprotection, and triflation to build a complex, chiral ligand framework. nih.gov

The design principles for these ligands are guided by the intended application:

Steric Hindrance: The bulky naphthalene moiety is a desirable feature. Further steric hindrance can be introduced through the choice of substituents on an appended phosphine group (e.g., tert-butyl vs. cyclohexyl). nih.gov This bulk is critical in facilitating challenging cross-coupling reactions.

Electron-Donating Properties: The amine group is an electron donor, which can increase the electron density at the metal center, facilitating the oxidative addition of substrates like aryl halides. uwindsor.ca

Chelation: Introducing a secondary donor group, such as a phosphine or another nitrogen atom, allows the ligand to chelate to the metal center. This chelation effect typically leads to more stable complexes compared to those with monodentate ligands. conscientiabeam.comdalalinstitute.com

A series of 2-dialkylphosphino-2'-alkoxy-1,1'-binaphthyl ligands have been prepared through a lithium-initiated ring-opening of dinaphthofuran, followed by selective phosphorylation, demonstrating a viable route for creating complex phosphine ligands on a naphthalene-based scaffold. nih.gov While not directly starting from this compound, this methodology highlights the synthetic strategies employed for creating phosphorus-functionalized naphthyl ligands. nih.gov

Investigation of Metal-Complexation Properties of this compound Ligands

The ability of a ligand to coordinate with a metal ion is fundamental to its function in catalysis. For ligands derived from this compound, the coordination chemistry is primarily dictated by the nitrogen atom of the amine and any additional donor groups incorporated into the structure. rsc.orgbirmingham.ac.uk The formation of a metal complex is an equilibrium process, and the strength of the metal-ligand interaction is quantified by the stability constant (also known as the formation constant). wikipedia.orgscispace.com

There are two main types of stability constants:

Stepwise Stability Constant (Kn): This constant represents the equilibrium for the addition of a single ligand to a metal ion or a lower-order complex. dalalinstitute.com

Table 1: Types of Stability Constants

Constant Type Reaction Represented Equilibrium Expression
Stepwise (K₁) M + L ⇌ ML K₁ = [ML] / ([M][L])
Stepwise (K₂) ML + L ⇌ ML₂ K₂ = [ML₂] / ([ML][L])
Overall (β₂) M + 2L ⇌ ML₂ β₂ = [ML₂] / ([M][L]²) = K₁ * K₂

The stability of complexes formed with this compound-derived ligands is influenced by several factors:

  • Nature of the Metal Ion: The charge and size of the metal ion significantly affect complex stability. Generally, stability increases with a higher charge-to-size ratio of the metal ion. dalalinstitute.com
  • Chelate Effect: Multidentate ligands (e.g., N,P- or N,N-derivatives) form more stable complexes than a comparable set of monodentate ligands. This is due to a favorable entropy change upon chelation. researchgate.net
  • Steric Factors: While steric bulk can be beneficial for catalysis, excessive hindrance can weaken the metal-ligand bond and reduce complex stability.
  • The coordination behavior of N-picolyl-1,8-naphthalimide ligands with various d-block metal ions has been explored, revealing that these systems can act as chelating ligands through the pyridyl nitrogen and a naphthalimide oxygen atom. rsc.org Such studies provide a model for how N-functionalized naphthalene systems, including potential derivatives of this compound, might coordinate to metal centers. rsc.org The investigation of these properties often involves techniques like NMR spectroscopy, X-ray crystallography, and spectrophotometric titrations to determine coordination modes and stability constants. birmingham.ac.ukscispace.com

    Catalytic Performance of this compound-Based Metal Complexes

    The true measure of a ligand's utility is its performance in a catalytic setting. Metal complexes featuring ligands based on the this compound framework are promising candidates for a range of catalytic reactions due to the combination of steric bulk and electronic properties imparted by the ligand.

    The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, essential for the production of pharmaceuticals, agrochemicals, and materials. researchgate.net The palladium-catalyzed Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds. wikipedia.orgorganic-chemistry.orgnih.gov The success of this reaction is highly dependent on the choice of ligand.

    Ligands derived from this compound are well-suited for this transformation. The bulky naphthyl group can accelerate the rate-limiting reductive elimination step, while the electron-donating amine can facilitate the initial oxidative addition of the aryl halide to the palladium center. wikipedia.orguwindsor.ca In a study on MOP-type ligands, it was found that the steric bulk of substituents on the phosphorus atom played a crucial role; a bulkier ligand was more effective for coupling with primary amines, whereas a less bulky one was better for secondary amines. nih.gov This demonstrates the importance of tunable steric properties, which can be readily incorporated into an this compound scaffold.

    Copper-catalyzed C-N coupling reactions, often called Ullmann condensations, also benefit from specialized ligands. asianpubs.orgnih.gov While the direct use of this compound as a ligand in widely published protocols is not common, the principles of ligand design suggest its derivatives could be effective. For example, 8-hydroxyquinolin-N-oxide has been shown to be a superior ligand for copper-catalyzed couplings, highlighting the efficacy of N,O-chelating systems. nih.gov A functionalized this compound ligand could be designed to offer similar chelating capabilities.

    Table 2: Representative C-N Coupling Reactions Where N-Alkylnaphthalen-amine-type Ligands Could Be Applied

    Reaction Name Metal Catalyst Typical Substrates Role of Ligand
    Buchwald-Hartwig Amination Palladium Aryl Halides/Triflates + Amines Stabilize Pd(0), promote oxidative addition and reductive elimination. wikipedia.orgorganic-chemistry.org
    Ullmann Condensation Copper Aryl Halides + Amines/Amides Increase solubility and reactivity of the copper catalyst. asianpubs.orgnih.gov
    Hydroamination Nickel, Palladium Alkenes/Alkynes + Amines Control regioselectivity and enantioselectivity. rsc.org

    Role in Hydrogenation and Other Redox Catalysis

    Beyond C-N bond formation, metal complexes with sophisticated ligands are pivotal in redox catalysis, including hydrogenation and dehydrogenation reactions. The concept of "redox-active" or "non-innocent" ligands has gained prominence, where the ligand itself can participate in electron transfer processes during the catalytic cycle. caltech.edubeilstein-journals.orgscripps.edu

    A ligand derived from this compound could be designed to be redox-active. For example, the introduction of specific substituents on the naphthalene ring could create a system where the ligand can be reversibly oxidized and reduced, acting as an electron reservoir. scripps.eduprinceton.edu This capability allows the metal center to maintain a stable oxidation state while the ligand handles the electron transfer, opening up new reaction pathways. beilstein-journals.org

    In the context of hydrogenation, the steric and electronic environment created by the ligand is critical for activating H₂ and coordinating the substrate. Chiral ligands are especially important for asymmetric hydrogenation, producing enantiomerically enriched products. While specific examples using this compound are not prevalent in seminal literature, the development of Pyrinap ligands for copper-catalyzed asymmetric reactions showcases the potential of chiral N-naphthylamine derivatives. nih.gov Such catalysts could be applied to the asymmetric reduction of ketones or imines.

    The involvement of N-based ligands in redox catalysis is broad. For instance, substitution of alcohols by amines can proceed through a "borrowing hydrogen" (BH) mechanism, which involves a sequence of dehydrogenation, imine formation, and hydrogenation, often catalyzed by ruthenium or iridium complexes. rsc.org The design of this compound-based ligands could be tailored to enhance the efficiency of these individual redox steps.

    Detailed Mechanistic Elucidation of Catalytic Cycles Involving this compound Ligands

    Understanding the detailed mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing better catalysts. For reactions involving this compound-derived ligands, the mechanism would be analogous to those established for similar catalytic systems, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

    The generally accepted catalytic cycle for the palladium-catalyzed amination of an aryl halide (Ar-X) with an amine (R₂NH) involves the following key steps:

    Formation of the Active Catalyst: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which is stabilized by the ligand (L), in this case, a derivative of this compound.

    Oxidative Addition: The active L-Pd(0) complex reacts with the aryl halide (Ar-X), breaking the Ar-X bond and forming a Pd(II) intermediate, [L-Pd(Ar)(X)]. The electron-rich nature of the N-naphthylamine ligand can accelerate this step. libretexts.org

    Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex, [L-Pd(Ar)(NR₂)].

    Reductive Elimination: This is often the rate-determining step. The C-N bond is formed as the product (Ar-NR₂) is eliminated from the metal center, regenerating the L-Pd(0) catalyst. The steric bulk of the naphthalene scaffold on the ligand is thought to promote this step by creating a sterically crowded metal center, which favors the lower coordination number of the Pd(0) state. wikipedia.orgnih.gov

    Table 3: Key Steps in a Generalized Buchwald-Hartwig Catalytic Cycle

    Step Reactants Products Metal Oxidation State Change Role of N-Naphthylamine Ligand
    Oxidative Addition L-Pd(0) + Ar-X [L-Pd(Ar)(X)] Pd(0) → Pd(II) Electron donation facilitates bond cleavage. organic-chemistry.org
    Amine Coordination/Deprotonation [L-Pd(Ar)(X)] + R₂NH + Base [L-Pd(Ar)(NR₂)] + HB⁺ + X⁻ No Change Influences equilibrium and stability of the intermediate.
    Reductive Elimination [L-Pd(Ar)(NR₂)] L-Pd(0) + Ar-NR₂ Pd(II) → Pd(0) Steric bulk promotes product release. wikipedia.orgnih.gov

    Mechanistic studies employ a combination of kinetic analysis, spectroscopic observation of intermediates, and computational modeling (DFT calculations) to map the energy landscape of the catalytic cycle. nih.govresearchgate.net For example, kinetic studies on BINAP-ligated palladium systems showed that the reaction rate can be independent of the amine concentration but first-order in the aryl halide and inverse first-order in ligand concentration, consistent with a cycle where oxidative addition is the rate-limiting step. nih.gov Similar studies on systems with this compound-derived ligands would be necessary to fully elucidate their specific mechanistic nuances.

    Integration and Impact of N Butylnaphthalen 1 Amine in Materials Science

    Design and Characterization of Supramolecular Assemblies Incorporating N-Butylnaphthalen-1-amine Moieties

    Supramolecular chemistry, which focuses on systems held together by non-covalent interactions, provides a powerful "bottom-up" approach to fabricating complex nanostructures. thno.org The design of these assemblies relies on the precise control of interactions like hydrogen bonding, π-π stacking, and van der Waals forces. thno.orguclouvain.be The incorporation of naphthalene-based moieties is particularly advantageous due to their extensive π-systems, which promote strong stacking interactions, and the amine group, which is a versatile hydrogen-bonding site. rsc.orglumenlearning.com

    A notable example demonstrating the principles applicable to this compound derivatives involves a donor-acceptor-donor (D-A-D) type naphthalene-diimide (NDI) chromophore substituted with amine groups. This molecule undergoes a highly cooperative self-assembly process in nonpolar solvents like n-decane. rsc.org The process begins with hydrogen bonding, which initiates polymerization. This initial step then facilitates a J-type aggregation in an orthogonal direction, leading to the formation of sheet-like structures that ultimately curve into nanotubes. rsc.org

    The characterization of such supramolecular structures employs a range of analytical techniques. Temperature-dependent UV/Vis spectroscopy is crucial for studying the aggregation process and can be analyzed using models like the nucleation-elongation model to understand the cooperativity of the self-assembly. rsc.org The formation of hydrogen bonds is confirmed using Fourier-transform infrared (FT-IR) spectroscopy. The resulting morphology, such as the formation of nanotubes, is visualized through microscopy techniques. rsc.org

    One of the most significant outcomes of this controlled self-assembly is the impact on the material's photophysical properties. Time-resolved fluorescence and absorption measurements have shown that the formation of these tubular assemblies enables the effective delocalization of excited states, which results in a significantly prolonged excited-state lifetime. rsc.org This property is highly desirable for applications in optoelectronics and photonics.

    Table 1: Photophysical Properties of an Amine-Substituted Naphthalene-Diimide Monomer and its Supramolecular Assembly

    Property Monomer State Supramolecular Nanotube State
    Absorption Maximum (λabs) 575 nm 655 nm (J-aggregate band)
    Fluorescence Maximum (λem) 625 nm 680 nm
    Excited State Lifetime Short Remarkably Prolonged

    Data derived from studies on amine-substituted naphthalene-diimides which demonstrate the principles of supramolecular assembly. rsc.org

    The principles of using amine groups to drive assembly are further illustrated by the encapsulation of proton-bound amine homodimers within water-soluble supramolecular hosts. nih.gov Studies on various cyclic amines, such as N-alkylaziridines and N-alkylazetidines, show that protonation enables the formation of stable homodimers inside the host assembly, a phenomenon not observed in bulk aqueous solution. nih.gov This highlights the potential of the amine group in this compound to act as a key recognition site in the design of complex, multi-component supramolecular systems.

    Contributions to Organic Electronic Materials Research (e.g., Organic Semiconductors)

    Organic semiconductors are at the heart of next-generation electronic devices, including flexible displays, printable circuits, and sensors. cas.org These materials are typically composed of π-bonded molecules or polymers, often containing heteroatoms like nitrogen, which can modulate their electronic properties. lumenlearning.comcas.org While direct studies on this compound as a primary semiconductor are limited, research on related naphthalene-based, amine-reactive compounds demonstrates their significant potential in this field.

    A key area of contribution is in the development of n-type organic semiconductors, which are crucial for creating complementary logic circuits but have historically lagged behind their p-type counterparts in performance and stability. nih.gov Naphthalene (B1677914) tetracarboxylic diimides (NTCDIs), a class of n-channel semiconductors, have shown promise in this area. In one study, digital inverters for amine vapor sensing were fabricated using NTCDI-based n-channel organic field-effect transistors (OFETs) paired with p-channel devices. nih.gov This research revealed an unprecedented phenomenon where exposure to amines, such as ammonia (B1221849) and triethylamine, induced a current increase in the n-channel material. nih.gov

    This behavior contrasts sharply with p-channel materials, where amines typically decrease the current by donating electrons to the semiconductor. nih.gov The interaction with the n-channel NTCDI resulted in an increased electron mobility and a decrease in the threshold voltage, highlighting a new transduction mechanism for chemical sensing. nih.gov This work represents a significant step toward creating "intelligent sensors" that can produce a direct digital output from an analog chemical signal. nih.gov

    Table 2: Response of an n-Channel Naphthalene-Based OFET to Amine Vapors

    Analyte Change in Current Change in Mobility Change in Threshold Voltage
    Ammonia Increase Increase Decrease
    Triethylamine Increase Increase Decrease
    Decylamine Increase Increase Decrease

    Data derived from studies on naphthalene tetracarboxylic diimide (NTCDI) semiconductors, which are reactive towards amines. nih.gov

    Furthermore, the amine functionality itself is a target for modulating the electronic properties of materials. Density functional theory (DFT) studies on boron nitride nanotubes (BNNTs) have shown that functionalization with amine (NH₂) groups can effectively modulate their electronic properties, transforming them from insulators to semiconductors. nih.gov This principle of using amine functionalization to tune band structures is broadly applicable in materials design and suggests a potential role for this compound as a functionalizing agent to impart desired electronic characteristics to other material systems.

    Role in Advanced Polymer Synthesis and Functional Materials Development

    The amine group is a versatile functional handle for polymer synthesis, enabling reactions that lead to a wide range of advanced materials, from catalysts to biomedical devices. polysciences.comgoogle.comnih.gov Naphthalen-1-amine derivatives, including this compound, serve as valuable monomers and precursors in the development of functional polymers with enhanced properties.

    One of the most direct applications is in catalysis for polymerization. Iron (Fe) and cobalt (Co) complexes featuring 6-arylimino-2-(2-(1-phenylethyl)naphthalen-1-yl)-iminopyridine ligands have been synthesized and proven to be highly active precatalysts for ethylene (B1197577) polymerization. mdpi.com These catalysts, derived from a naphthalenamine derivative, exhibit good thermal stability and high catalytic activity, producing high molecular weight polyethylenes. The steric and electronic properties of the bulky naphthalene substituent play a crucial role in the catalyst's performance. mdpi.com

    Table 3: Ethylene Polymerization Results with Naphthalen-1-yl-iminopyridine-Metal Precatalysts

    Precatalyst Activity (10⁶ g mol⁻¹ h⁻¹) Polymer Molecular Weight (Mw, 10⁴ g mol⁻¹)
    Fe-based (L1) 6.84 45.6
    Fe-based (L2) 7.96 40.3
    Co-based (L1) 4.35 10.5
    Co-based (L2) 4.97 11.2

    Data derived from studies on metal complexes with ligands based on naphthalen-1-amine derivatives. mdpi.com

    Another significant area is the synthesis of conducting polymers. Poly(1-naphthylamine) (PNA), synthesized through the oxidative polymerization of 1-naphthylamine (B1663977), is considered a promising alternative to the widely studied polyaniline (PANI). researchgate.net The fused-ring structure of naphthalene leads to a polymer with a larger conjugated system and stronger electron delocalization. This results in potentially higher electrochemical activity and improved thermal stability compared to PANI. researchgate.net PNA and its composites have been explored for various applications, including LEDs, sensors, and anti-corrosion coatings. researchgate.net

    Furthermore, the amine functionality of this compound makes it a suitable candidate for incorporation into polymers to introduce specific functionalities. Amine-functional polymers are widely used for surface modification, crosslinking, and as building blocks for more complex architectures like block copolymers. polysciences.comrsc.orgnih.gov For example, amine-terminated polymers can be used in step-growth polymerization or can react with other functional polymers to create amphiphilic copolymers that self-assemble into micelles or vesicles for applications like gene delivery. nih.govnih.gov The naphthalene moiety, in this context, could add desirable properties such as hydrophobicity, fluorescence, or enhanced thermal stability to the final material.

    Table 4: Mentioned Compound Names

    Compound Name
    This compound
    Naphthalene-diimide (NDI)
    N-alkylaziridine
    N-alkylazetidine
    Naphthalene tetracarboxylic diimide (NTCDI)
    Ammonia
    Triethylamine
    Boron Nitride Nanotubes (BNNTs)
    6-arylimino-2-(2-(1-phenylethyl)naphthalen-1-yl)-iminopyridine
    Ethylene
    Polyethylene
    1-Naphthylamine
    Poly(1-naphthylamine) (PNA)

    Future Research Directions and Emerging Paradigms in N Butylnaphthalen 1 Amine Chemistry

    Development of Novel and Atom-Economical Synthetic Pathways

    The future of synthesizing N-butylnaphthalen-1-amine and its derivatives is geared towards methods that are not only efficient but also environmentally benign and atom-economical. Classical methods for forming C–N bonds often require harsh conditions or the use of stoichiometric reagents that generate significant waste. nih.gov Modern research, therefore, focuses on catalytic solutions that offer cleaner and more direct routes.

    A primary area of interest is the direct catalytic amidation or amination of naphthalene (B1677914) precursors. The development of heterogeneous acid catalysts, for instance, has shown promise for the synthesis of N-arylamides from less reactive arylamines using isopropenyl esters as coupling partners. nih.gov This approach is attractive due to its high atom economy—the only byproduct is acetone—and the ease of product purification. nih.gov Adapting such systems for the direct N-butylation of naphthalen-1-amine or the amination of naphthalene derivatives with butylamine (B146782) represents a significant research avenue.

    Another promising strategy is reductive amination, which involves the reaction of a ketone or aldehyde with an amine. youtube.com For this compound, this could involve the reaction of naphthaldehyde derivatives with butylamine, followed by reduction. The key challenge lies in developing selective and mild reducing agents that are compatible with the sensitive functional groups present on the naphthalene core. youtube.com

    Furthermore, research into catalytic systems using early transition metals for transformations like hydroaminoalkylation is gaining traction. ubc.ca These methods aim to form C-N and C-C bonds in a single, atom-economic step. ubc.ca Applying such catalytic systems to react naphthalene-based alkenes with butylamine could provide a novel and direct synthetic pathway. The development of PCl₃-free synthesis methods, as demonstrated in the preparation of related organophosphorus compounds from 1-bromonaphthalene, underscores the broader trend towards more environmentally benign chemical processes. researchgate.net

    Future synthetic pathways will likely leverage computational tools to predict reaction outcomes and design optimal catalysts. researchgate.net Retrosynthesis models combined with scoring algorithms can identify and rank novel, structurally qualified synthetic routes from extensive reaction databases, guiding experimental efforts toward the most promising strategies. researchgate.net

    Table 1: Comparison of Synthetic Strategies for N-Aryl Amines

    Method Description Advantages Challenges
    Catalytic Amidation Reaction of an amine with a carboxylic acid derivative (e.g., isopropenyl ester) using a catalyst. nih.gov High atom economy, mild conditions, often easy purification. nih.gov Low nucleophilicity of arylamines can require highly active catalysts. nih.gov
    Reductive Amination Two-step process involving the formation of an imine or enamine from a carbonyl compound and an amine, followed by reduction. youtube.com Versatile, can produce primary, secondary, or tertiary amines. youtube.com Requires selective reducing agents to avoid side reactions. youtube.com
    Catalytic Hydroaminoalkylation Direct addition of an N-H bond across a C=C double bond, catalyzed by metal complexes. ubc.ca Highly atom-economical (100% in theory), direct C-N bond formation. ubc.ca Substrate scope can be limited; catalyst development is ongoing. ubc.ca

    | Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an amine. | Broad substrate scope, widely used and reliable. | Use of expensive palladium catalysts, requires pre-functionalized substrates. |

    Exploration of Asymmetric Catalysis with this compound Derived Systems

    The rigid and sterically defined naphthalene scaffold makes this compound an attractive platform for designing new chiral ligands and organocatalysts. The exploration of its derivatives in asymmetric catalysis is an emerging paradigm aimed at creating novel, efficient catalysts for producing enantiomerically pure compounds, which are crucial in pharmaceuticals and materials science. acs.orgnih.gov

    One major research direction involves incorporating the this compound unit into more complex molecular frameworks to create bidentate or polydentate ligands for transition metal catalysis. mdpi.com For example, derivatives could be designed to function as N,N- or N,O-ligands. Chiral N,N'-dioxide ligands derived from amino acids have proven effective in over 70 types of asymmetric reactions, showcasing the power of this ligand class. chinesechemsoc.org Similarly, creating chiral N-oxide derivatives of this compound could yield effective organocatalysts or ligands for Lewis acid-catalyzed reactions. chinesechemsoc.org

    The development of chiral spiro skeletons is another promising area. chinesechemsoc.org Ligands based on spirocyclic pyrrolidine (B122466) oxazoline (B21484) backbones have demonstrated high efficiency and enantioselectivity in copper-catalyzed asymmetric couplings of 2-naphthylamines. chinesechemsoc.org Designing analogous spiro structures incorporating the this compound moiety could lead to new catalysts for a range of C-C and C-N bond-forming reactions.

    Furthermore, this compound and its derivatives can serve as organocatalysts themselves, particularly in reactions proceeding through iminium ion or enamine intermediates. mdpi.combeilstein-journals.org Chiral secondary amines are known to catalyze reactions like Michael additions and Diels-Alder cycloadditions with high stereoselectivity. mdpi.comntu.edu.sg Modifying the structure of this compound to include additional functional groups could enhance its catalytic activity and stereodirecting ability.

    Table 2: Potential Asymmetric Catalytic Systems Derived from this compound

    Catalyst System Type Description Potential Reactions Key Design Feature
    Chiral Metal Complexes This compound derivative acts as a ligand for a metal center (e.g., Cu, Rh, Pd, Ir). acs.orgchinesechemsoc.org Asymmetric hydrogenation, cross-coupling, cyclization. acs.orgchinesechemsoc.orgnih.gov Introduction of a second coordinating group to form a chelate.
    Chiral N-Oxides The nitrogen atom of the amine is oxidized to an N-oxide, creating a chiral center. chinesechemsoc.org Silylcyanation, Strecker reactions, Lewis acid catalysis. chinesechemsoc.org The N⁺-O⁻ group acts as an electron-donating ligand. chinesechemsoc.org
    Organocatalysis The amine derivative itself acts as the catalyst, often via enamine or iminium ion activation. mdpi.combeilstein-journals.org Michael additions, aldol (B89426) reactions, Diels-Alder reactions. mdpi.combeilstein-journals.org Steric bulk of the naphthyl group and chirality introduced elsewhere.

    | Chiral Spiro Ligands | The naphthalen-1-amine unit is part of a rigid spirocyclic framework. chinesechemsoc.org | Oxidative coupling, conjugate additions. chinesechemsoc.org | Privileged spiro skeleton provides a well-defined chiral environment. chinesechemsoc.org |

    Predictive Modeling and Data-Driven Approaches in this compound Research

    The integration of computational chemistry and machine learning is set to revolutionize research on this compound. These predictive and data-driven methods can accelerate the discovery of new synthetic routes, predict molecular properties, and guide the design of functional materials, saving significant time and resources. acs.orgactian.comresearchgate.net

    Predictive Modeling for Synthesis and Reactivity: Computational tools are being developed to predict novel and efficient synthetic pathways. researchgate.net By employing retrosynthesis models that analyze vast databases of chemical reactions, researchers can identify promising, yet unexplored, routes to this compound and its derivatives. researchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in studying reaction mechanisms and predicting the stability and reactivity of intermediates and products. bohrium.com For instance, DFT calculations can elucidate the structure-activity relationships of new naphthalene derivatives, providing insights into their electronic properties like HOMO-LUMO gaps and molecular electrostatic potential, which are key to understanding their chemical behavior. bohrium.com

    Data-Driven Materials Discovery: Machine learning (ML) algorithms can screen vast chemical spaces to identify candidate molecules with desired properties. acs.org For naphthalene-based compounds, high-throughput virtual screening has been used to find materials with optimal electronic properties for applications in organic electronics. acs.org A typical workflow involves:

    Data Collection: Gathering historical and experimental data on related compounds. researchgate.net

    Model Training: Using ML models like neural networks or random forests to learn the relationship between molecular structure and properties. acs.orgactian.comnih.gov

    Prediction: Applying the trained model to a virtual library of new this compound derivatives to predict their performance.

    Experimental Validation: Synthesizing and testing the most promising candidates identified by the model. acs.org

    Bayesian optimization is a particularly powerful technique in this context, as it can efficiently search for optimal molecular structures or reaction conditions with a limited number of experiments by balancing exploration of the unknown and exploitation of known high-performing areas. acs.org

    In Silico Screening: Computational screening can also predict other complex properties. A Raman-based in silico approach has been used to identify naphthalene diimide derivatives with potentially high charge-carrier mobility by calculating their Raman spectra using periodic DFT. mdpi.com This methodology could be adapted to screen derivatives of this compound for applications in organic semiconductors.

    Table 3: Computational Approaches in this compound Research

    Approach Application Methodology Expected Outcome
    Quantum Chemistry (DFT) Elucidate reaction mechanisms; predict molecular properties (e.g., electronic, spectral). bohrium.com Solves approximations of the Schrödinger equation for a given molecular structure. Detailed understanding of structure-activity relationships, reaction energetics. bohrium.com
    Machine Learning (ML) High-throughput virtual screening for materials discovery; predict reaction outcomes. acs.org Algorithms (e.g., neural networks, random forests) trained on existing chemical data. actian.comnih.gov Rapid identification of lead candidates with target properties from large virtual libraries. acs.org
    Retrosynthesis Algorithms Discover novel synthetic pathways. researchgate.net Computer-aided analysis of chemical reaction networks to work backward from the target molecule. researchgate.net A ranked list of plausible and novel synthetic routes for experimental validation. researchgate.net

    | Bayesian Optimization | Optimize molecular structures or reaction conditions efficiently. acs.org | A probabilistic global optimization algorithm that sequentially suggests new experiments to run. acs.org | Accelerated discovery of optimal compounds or processes with fewer experiments. |

    Multifunctional this compound Architectures for Advanced Applications

    The unique combination of the bulky, aromatic naphthalene core and the functional amine group makes this compound a valuable building block for creating complex, multifunctional molecular architectures. Future research is focused on integrating this compound into advanced materials where its specific electronic, optical, and chemical properties can be harnessed.

    Organic Electronics and Photonics: Naphthalene-based compounds are widely used in organic electronics. acs.org Naphthalene diimides (NDIs), for example, are a major class of n-type organic semiconductors. acs.org While symmetrical NDIs are typically made from a dianhydride and two equivalents of a primary amine, this compound could be used to synthesize unsymmetrical NDIs. These asymmetric structures could possess unique photophysical and electrochemical properties, making them useful for applications in organic field-effect transistors (OFETs) and sensors. acs.org

    Furthermore, derivatives of naphthalen-1-amine have shown potential in luminescent materials. For instance, butyl(naphthalen-1-yl)diphenylphosphonium bromide is a component of water-soluble polymers that exhibit room temperature phosphorescence (RTP). researchgate.net This opens up possibilities for designing new this compound-based luminophores for advanced photonic applications, such as in bio-imaging and organic light-emitting diodes (OLEDs). researchgate.net

    Functional Polymers and Surfaces: The amine group of this compound provides a reactive handle for grafting the molecule onto surfaces or incorporating it into polymer chains. The functionalization of inorganic adsorbents with amines has been shown to improve their properties for applications like water treatment. mdpi.com Grafting this compound onto materials like silica (B1680970) or metal oxide nanoparticles could create novel adsorbents with specific affinities for certain pollutants. mdpi.com

    Similarly, the amine can be used as a monomer or a functional pendant group in polymerization reactions. This could lead to the development of polymers with tailored properties, such as enhanced thermal stability or specific optical characteristics imparted by the naphthalene moiety. Related structures, such as sodium di-secondary-butylnaphthalene sulfonate, are already used commercially as emulsifiers, indicating the utility of butylnaphthalene derivatives in formulation science. google.com

    Supramolecular Chemistry and Sensors: The naphthalene unit can participate in π-π stacking interactions, a key driving force in supramolecular assembly. By attaching recognition units or reactive groups to the this compound scaffold, researchers can design building blocks for self-assembling systems. These architectures could find use in chemical sensing, where the binding of an analyte could disrupt the π-stacking and produce a detectable optical or electronic signal. acs.org The functionalization of gold nanoparticles with amine derivatives is a well-established strategy for creating chemical sensors, and this compound derivatives could be used to create novel sensor surfaces. acs.org

    Table 4: Compound Names Mentioned

    Compound Name
    This compound
    1-bromonaphthalene
    Butylamine
    Naphthaldehyde
    di(1-naphthyl)phosphine
    Naphthalene diimide (NDI)
    Butyl(naphthalen-1-yl)diphenylphosphonium bromide
    Sodium di-secondary-butylnaphthalene sulfonate
    2-naphthylamine
    N,N'-dioxide
    Spirocyclic pyrrolidine oxazoline
    Isopropenyl ester

    Q & A

    Q. What are the common synthetic routes for preparing n-Butylnaphthalen-1-amine in laboratory settings?

    this compound can be synthesized via reductive amination using aldehydes and amines with a Pd/NiO catalyst under hydrogen atmosphere. For example, n-Butylaniline (a structurally analogous compound) was synthesized using Pd/NiO (1.1 wt%) with butanal and aniline at 25°C for 10 hours, yielding 98% product after purification . Alternative methods include N-methylation of amines using methanol over iridium catalysts or base-mediated alkylation, as demonstrated for similar naphthylamine derivatives .

    Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structure of this compound?

    Structural confirmation typically involves 1H^1H NMR (400 MHz, CDCl3_3) analysis. For example, N-benzylnaphthalen-1-amine (a related compound) showed distinct aromatic proton shifts at δ 7.30–7.90 ppm and benzylic CH2_2 signals at δ 4.85 ppm . For this compound, analogous alkyl chain protons (e.g., -CH2_2- groups in the butyl substituent) would appear in the δ 0.90–1.60 ppm range.

    Q. What safety protocols are critical when handling this compound in laboratory experiments?

    Key precautions include:

    • Use of local exhaust ventilation and NIOSH-approved respirators to avoid inhalation .
    • Protective gloves (e.g., nitrile) and eye protection to prevent skin/eye contact .
    • Storage in sealed containers away from oxidizers and strong acids to prevent degradation .

    Advanced Research Questions

    Q. How does the choice of catalyst influence the reaction efficiency in naphthalen-1-amine alkylation?

    Catalysts like Pd/NiO enable mild conditions (25°C, 10 hours) with >95% yields for reductive amination . In contrast, Ir-based catalysts require higher temperatures (150°C) but achieve selective N-methylation . Contradictions in reported efficiencies often arise from substrate-specific steric effects or solvent interactions, necessitating kinetic studies to optimize catalyst-substrate pairs .

    Q. How can researchers resolve contradictions in reported catalytic efficiencies for the reductive amination of naphthalen-1-amine derivatives?

    Systematic analysis should include:

    • Variable screening : Catalyst loading (e.g., 1.1–5.0 wt% Pd/NiO), hydrogen pressure, and solvent polarity .
    • Mechanistic studies : Isotopic labeling (e.g., D2D_2) to trace hydrogenation pathways .
    • Comparative metrics : Turnover frequency (TOF) and activation energy calculations to benchmark performance .

    Q. What methodologies are recommended for analyzing the degradation pathways of this compound under oxidative conditions?

    Advanced approaches include:

    • High-resolution mass spectrometry (HRMS) : To identify oxidative byproducts (e.g., nitro or hydroxylated derivatives) .
    • Accelerated stability testing : Exposure to UV light or elevated temperatures to simulate long-term degradation .
    • Computational modeling : Density functional theory (DFT) to predict reactive sites prone to oxidation .

    Q. How can researchers validate the purity of this compound for kinetic studies?

    Validation strategies involve:

    • Chromatographic methods : HPLC or GC-MS with internal standards to quantify impurities (<0.5%) .
    • Elemental analysis : Confirming C/H/N ratios match theoretical values (e.g., C14_{14}H17_{17}N) .
    • Thermogravimetric analysis (TGA) : Assessing thermal stability and residual solvent content .

    Notes

    • Safety : Prioritize institutional guidelines (e.g., OSHA) for handling amines .
    • Data Validation : Cross-reference NIST databases for physicochemical properties .
    • Advanced Synthesis : Explore hybrid catalysts (e.g., Pd/Ir) for improved regioselectivity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.